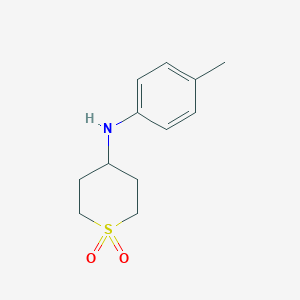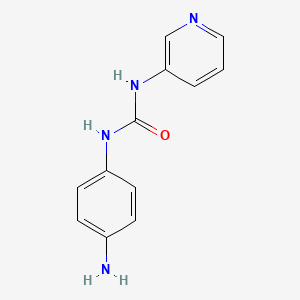
3-(4-Aminophenyl)-1-(pyridin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Aminophenyl)-1-(pyridin-3-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)-1-(pyridin-3-yl)urea involves the inhibition of specific proteins involved in cell proliferation and survival. The compound has been shown to target the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR), which are overexpressed in many cancer cells. By inhibiting these proteins, the compound can prevent the growth and survival of cancer cells.
Biochemical and Physiological Effects:
3-(4-Aminophenyl)-1-(pyridin-3-yl)urea has been shown to have various biochemical and physiological effects. In cancer cells, the compound can induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and survival. In addition, the compound can inhibit the formation of new blood vessels, which are necessary for tumor growth and metastasis. In neuroscience, the compound has been shown to enhance the activity of specific neurotransmitters, leading to improved cognitive function and memory.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(4-Aminophenyl)-1-(pyridin-3-yl)urea in lab experiments is its potential as a lead compound for drug discovery. The compound has been shown to have potent activity against specific proteins involved in cancer and neurological disorders, making it a promising candidate for further development. However, one of the limitations of using the compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.
Future Directions
There are several future directions for 3-(4-Aminophenyl)-1-(pyridin-3-yl)urea research. One of the directions is the development of more potent and selective analogs for use in cancer and neurological disorders. Another direction is the evaluation of the compound's potential as a therapeutic agent in preclinical and clinical studies. Additionally, the compound's mechanism of action and its effects on specific proteins need to be further elucidated to better understand its potential applications.
Synthesis Methods
The synthesis of 3-(4-Aminophenyl)-1-(pyridin-3-yl)urea can be achieved using different methods. One of the common methods is the reaction between 4-aminobenzenesulfonamide and 3-pyridinecarboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction proceeds to form an intermediate product, which is then treated with urea to yield the final product.
Scientific Research Applications
3-(4-Aminophenyl)-1-(pyridin-3-yl)urea has been studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, the compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In neuroscience, the compound has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In drug discovery, the compound has been used as a lead compound to design and synthesize more potent and selective analogs.
properties
IUPAC Name |
1-(4-aminophenyl)-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c13-9-3-5-10(6-4-9)15-12(17)16-11-2-1-7-14-8-11/h1-8H,13H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMURBWJALKZSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)NC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenyl)-1-(pyridin-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B7542159.png)

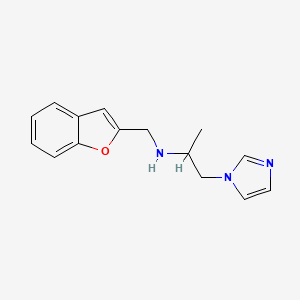


![6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7542193.png)
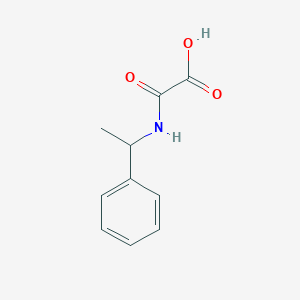

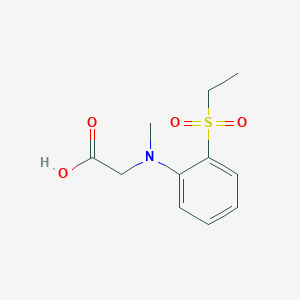
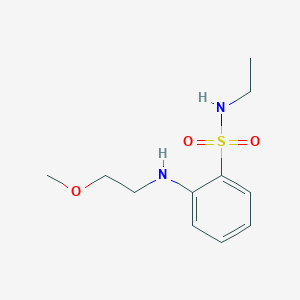
![2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol](/img/structure/B7542216.png)
